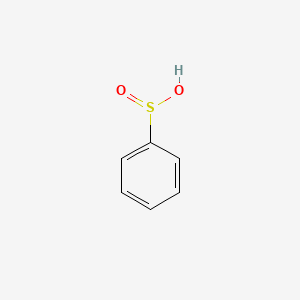

Benzenesulfinic acid

Description

Propriétés

IUPAC Name |

benzenesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHKKBHWRAXMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210797 | |

| Record name | Benzenesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-41-7 | |

| Record name | Benzenesulfinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03848 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZENESULFINIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESULFINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9560D97PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzenesulfinic Acid: A Comprehensive Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenesulfinic acid (C₆H₅SO₂H) is a pivotal organosulfur compound, serving as a versatile intermediate in organic synthesis and finding significant application in the pharmaceutical and materials science sectors. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound. It details established and modern synthetic methodologies, including the reduction of benzenesulfonyl chloride and synthesis via Grignard reagents, complete with experimental protocols. The guide also compiles the physicochemical properties of this compound into structured tables for easy reference and comparison. Furthermore, it visualizes key synthetic pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the logical relationships in its synthesis and reactivity. This document is intended to be a comprehensive resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the chemistry of this compound.

Introduction

This compound is an organosulfur compound characterized by a phenyl group attached to a sulfinic acid moiety (-SO₂H). It is a white, crystalline solid that is sparingly soluble in water but soluble in many organic solvents.[1] While the free acid can be unstable and prone to disproportionation, it is often handled and stored as its more stable sodium salt.[2][3] The unique reactivity of the sulfinyl group makes this compound and its derivatives valuable reagents and building blocks in a wide array of chemical transformations.

In the realm of drug development and medicinal chemistry, the sulfonyl and sulfonamide functional groups are prevalent pharmacophores. This compound serves as a key precursor for the synthesis of sulfones and sulfonamides, which are integral to various therapeutic agents.[4] Its role as a nucleophilic sulfur source enables the formation of carbon-sulfur and nitrogen-sulfur bonds, which are fundamental to the synthesis of numerous biologically active molecules. This guide aims to provide a thorough technical understanding of this compound, covering its synthesis, properties, and applications to support ongoing research and development efforts.

Synthesis of this compound

Several methods have been established for the synthesis of this compound, with the most common routes starting from benzenesulfonyl chloride. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Reduction of Benzenesulfonyl Chloride

A prevalent method for synthesizing this compound is the reduction of the more readily available benzenesulfonyl chloride. This can be achieved using various reducing agents.

2.1.1. Using Sodium Sulfite

One of the most common and practical methods involves the reaction of benzenesulfonyl chloride with sodium sulfite in an aqueous solution.[5] The reaction is typically carried out at an elevated temperature and can produce high yields of the sodium salt of this compound, which can then be acidified to obtain the free acid.

2.1.2. Using Zinc Dust

Another established method is the reduction of benzenesulfonyl chloride with zinc dust. This reaction is typically carried out in an aqueous or alcoholic medium. Careful temperature control is often necessary to avoid over-reduction to the corresponding thiol.

From Grignard Reagents

This compound can also be synthesized by the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with sulfur dioxide. The Grignard reagent is first prepared from bromobenzene and magnesium, and then bubbled with sulfur dioxide gas. The resulting magnesium salt is then hydrolyzed to yield this compound.

Other Synthetic Methods

Other less common methods include the reaction of benzene with sulfuric acid under specific conditions.[6]

Below is a diagram illustrating the primary synthetic pathways to this compound.

Caption: Primary synthetic routes to this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of these properties is provided in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₂S | [7] |

| Molecular Weight | 142.18 g/mol | [7] |

| Appearance | White prismatic crystals | [1] |

| Melting Point | 84 °C | [8] |

| Decomposition Temperature | 100 °C | [1] |

| pKa | 1.5 (in water at 25 °C) | [1] |

Solubility

| Solvent | Solubility | Reference |

| Water | Sparingly soluble | [1] |

| Ethanol | Soluble | [1] |

| Diethyl Ether | Soluble | [1] |

| Benzene | Soluble | [1] |

| Petroleum Ether | Insoluble | [1] |

Spectroscopic Data

Spectroscopic data is essential for the characterization and identification of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR (D₂O, sodium salt) | δ 7.4-7.8 (m, 5H) | [9][10][11] |

| ¹³C NMR (D₂O, sodium salt) | Aromatic carbons in the range of δ 125-145 ppm | [9] |

| IR (KBr Pellet, cm⁻¹) | S=O stretching around 1020-1080 cm⁻¹ | [9] |

| Mass Spectrum (EI) | Molecular ion (M⁺) at m/z = 142 | [7][12] |

Chemical Properties and Reactivity

This compound exhibits a rich and diverse reactivity, primarily centered around the sulfinyl group. It can act as both a nucleophile and an electrophile under different conditions, and its reactions are fundamental to the synthesis of a variety of organosulfur compounds.

Nucleophilic Character

The sulfur atom in the benzenesulfinate anion is a soft nucleophile and readily participates in nucleophilic substitution reactions with a variety of electrophiles, most notably alkyl halides, to form sulfones. This is one of the most important applications of this compound and its salts.[3]

Reactions with Electrophiles

This compound and its salts react with a range of electrophilic reagents. The reaction with alkyl halides to form sulfones is a cornerstone of its synthetic utility.

Disproportionation

In the free acid form, this compound can undergo disproportionation, especially when heated or in the presence of acid, to yield benzenesulfonic acid and diphenyl disulfide. This instability is a key reason why it is often generated in situ or used as its more stable sodium salt.

Below is a diagram illustrating the key reactions of this compound.

Caption: Key reactions involving this compound.

Applications in Drug Development and Organic Synthesis

The primary application of this compound in drug development is as a precursor to sulfones and sulfonamides. These functional groups are present in a wide range of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants. The ability to introduce the benzenesulfonyl group into a molecule via nucleophilic substitution with benzenesulfinate is a powerful tool in medicinal chemistry.

In broader organic synthesis, this compound and its salts are used in a variety of transformations, including:

-

Synthesis of Sulfones: As mentioned, the reaction with alkyl halides is a fundamental method for preparing sulfones.

-

Synthesis of Sulfonamides: this compound can be converted to benzenesulfonyl chloride, which then reacts with amines to form sulfonamides.[13]

-

Radical Reactions: Under certain conditions, this compound can be a source of the benzenesulfonyl radical, which can participate in various radical addition reactions.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its derivatives.

Synthesis of Sodium Benzenesulfinate from Benzenesulfonyl Chloride

This protocol is adapted from established methods for the reduction of benzenesulfonyl chloride using sodium sulfite.[5]

Materials:

-

Benzenesulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Methanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite (2.0 eq) and sodium bicarbonate (2.0 eq) in deionized water.

-

To this solution, add benzenesulfonyl chloride (1.0 eq) portion-wise with stirring.

-

Heat the reaction mixture to 80 °C and maintain for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature and remove the water under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting solid from methanol to obtain pure sodium benzenesulfinate.

Expected Yield: Approximately 85-95%.

Synthesis of this compound from Sodium Benzenesulfinate

This protocol describes the acidification of sodium benzenesulfinate to yield the free acid.

Materials:

-

Sodium benzenesulfinate

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve sodium benzenesulfinate in a minimum amount of deionized water.

-

Cool the solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic to Congo Red paper.

-

A white precipitate of this compound will form.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether under reduced pressure to yield this compound as a white solid.

Expected Yield: Approximately 90-98%.

The workflow for the synthesis of this compound is depicted below.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Operations should be carried out in a well-ventilated fume hood. The free acid is known to be unstable and should be stored in a cool, dark place, preferably under an inert atmosphere. The sodium salt is more stable and is the preferred form for long-term storage.[2][3]

Conclusion

This compound is a cornerstone of organosulfur chemistry with significant implications for organic synthesis and drug development. Its synthesis is well-established, with reliable protocols available for its preparation from common starting materials. The physicochemical properties of this compound, particularly its reactivity as a nucleophile, have been extensively leveraged in the construction of complex molecules containing sulfone and sulfonamide moieties. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, with the aim of serving as a valuable resource for the scientific community. The continued exploration of the reactivity of this versatile compound is expected to lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents.

References

- 1. This compound [chemister.ru]

- 2. This compound CAS#: 618-41-7 [m.chemicalbook.com]

- 3. This compound SODIUM SALT | 873-55-2 [chemicalbook.com]

- 4. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound SODIUM SALT synthesis - chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C6H6O2S | CID 12057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 618-41-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound, sodium salt | C6H5NaO2S | CID 2723840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound SODIUM SALT(873-55-2) 1H NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Benzenesulfinic-acid- [webbook.nist.gov]

- 13. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

Stability and Decomposition Pathways of Benzenesulfinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfinic acid (C₆H₅SO₂H) is an organosulfur compound that serves as a crucial intermediate in a variety of chemical syntheses, including the production of pharmaceuticals and other fine chemicals. Despite its utility, the inherent instability of this compound presents significant challenges in its handling, storage, and application. This technical guide provides a comprehensive overview of the stability of this compound and its primary decomposition pathways, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. Understanding these degradation processes is paramount for optimizing reaction conditions, ensuring product purity, and maintaining the integrity of this compound-containing formulations.

Core Concepts of this compound Stability

This compound is known to be unstable, particularly in comparison to its corresponding sulfonic acid. Its decomposition is primarily driven by a disproportionation reaction, although other pathways such as oxidation can also occur, especially under specific conditions. The stability of this compound is significantly influenced by factors such as temperature, pH, and the solvent system.

Thermal Stability

At elevated temperatures, this compound undergoes decomposition. The primary thermal decomposition pathway is a unimolecular, free-radical mechanism that results in the formation of sulfur dioxide and olefins. However, at more moderate temperatures (25-100°C), the predominant decomposition route is disproportionation.

Disproportionation: The Major Decomposition Pathway

The most well-documented decomposition pathway for this compound is disproportionation, a redox reaction where the sulfinic acid is simultaneously oxidized and reduced. This reaction yields benzenesulfonic acid and S-phenyl benzenethiosulfonate. The overall stoichiometry of the disproportionation reaction is:

3 C₆H₅SO₂H → C₆H₅SO₃H + C₆H₅S(O)₂SC₆H₅ + H₂O

This reaction is reported to follow second-order kinetics and is known to be catalyzed by acid.

Quantitative Decomposition Data

| Substituent (para-) | Relative Rate of Disproportionation (k/k_H) |

| -OCH₃ | 5.4 |

| -CH₃ | 2.36 |

| -H | 1.00 |

| -Cl | 0.58 |

| -NO₂ | 0.05 |

Data sourced from studies on the disproportionation of aromatic sulfinic acids in an acetic acid-sulfuric acid-water solution.

Decomposition Pathways and Mechanisms

The decomposition of this compound can proceed through several pathways, with disproportionation being the most significant under typical laboratory and storage conditions.

Disproportionation Pathway

The disproportionation of this compound is a complex process that is understood to proceed through the formation of a sulfinyl sulfone intermediate. The reaction is catalyzed by acid, which protonates the sulfinic acid, making it more susceptible to nucleophilic attack by another sulfinic acid molecule.

Oxidation Pathway

In the presence of oxidizing agents or under aerobic conditions, this compound can be oxidized to benzenesulfonic acid. This pathway is a competing reaction to disproportionation and its significance depends on the specific reaction conditions.

The Ambident Nucleophile: A Technical Guide to the Reaction Mechanisms of Benzenesulfinic Acid with Electrophiles

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Synthetic Utility of Benzenesulfinic Acid.

This technical guide provides an in-depth exploration of the reaction mechanisms of this compound and its corresponding sulfinate anion with a variety of electrophilic partners. This compound is a versatile reagent in organic synthesis, primarily due to the nucleophilic nature of the sulfur atom. The sulfinate anion (PhSO₂⁻) is an ambident nucleophile, capable of reacting through either the sulfur or oxygen atom. This duality governs the product distribution, leading to the formation of valuable sulfones (S-attack) or less common sulfinate esters (O-attack). This guide will detail these pathways, summarize quantitative data, provide experimental protocols, and visualize the core mechanisms.

The Benzenesulfinate Anion: An Ambident Nucleophile

The reactivity of the benzenesulfinate anion is dictated by the principles of Hard and Soft Acids and Bases (HSAB) theory. The sulfur atom, being larger and more polarizable, is a soft nucleophilic center, while the oxygen atoms are hard nucleophilic centers. Consequently, S-attack is generally favored with soft electrophiles (e.g., alkyl halides, Michael acceptors), leading to the thermodynamically stable sulfones. O-attack may occur with hard electrophiles under conditions that favor kinetic control.

The reaction pathway is also influenced by the mechanism. SN1-type reactions, which proceed through a hard carbocation intermediate, may favor O-attack. In contrast, SN2-type reactions, involving a direct backside attack on a soft carbon center, predominantly result in S-alkylation.

Reaction with Alkyl Halides: The SN2 Pathway

The reaction of sodium benzenesulfinate with primary and secondary alkyl halides is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The sulfinate anion acts as a potent sulfur nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. This reaction proceeds with inversion of stereochemistry at the carbon center and is highly reliable for the synthesis of a wide range of alkyl aryl sulfones.

Reaction Mechanism: SN2 Attack

The mechanism involves a single concerted step where the sulfinate nucleophile attacks the carbon atom bearing the leaving group from the backside. The transition state involves a pentacoordinate carbon atom. Steric hindrance around the reaction center significantly impacts the reaction rate, following the typical SN2 reactivity trend: methyl > primary > secondary >> tertiary. Tertiary alkyl halides do not typically yield sulfones via this pathway due to competing elimination reactions.

Caption: SN2 mechanism for the synthesis of alkyl sulfones.

Quantitative Data: Synthesis of Alkyl Aryl Sulfones

The following table summarizes representative yields for the SN2 reaction between sodium benzenesulfinate and various alkyl halides.

| Electrophile (Alkyl Halide) | Solvent | Temperature (°C) | Yield (%) |

| Benzyl Bromide | Ethanol | Reflux | >90 |

| n-Butyl Bromide | DMF | 80 | 85-95 |

| sec-Butyl Bromide | DMF | 100 | 70-80 |

| Allyl Bromide | Ethanol | RT | >95 |

| Iodomethane | Methanol | Reflux | >90 |

Experimental Protocol: Synthesis of Benzyl Phenyl Sulfone

-

Reagents: Sodium benzenesulfinate (1.0 eq), Benzyl bromide (1.0 eq), Ethanol.

-

Procedure:

-

Dissolve sodium benzenesulfinate in a minimal amount of ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add benzyl bromide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol/water to afford pure benzyl phenyl sulfone.

-

Reaction with Activated Alkenes: The Michael Addition

Benzenesulfinate is an excellent nucleophile for 1,4-conjugate addition, or Michael addition, to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is a powerful tool for carbon-sulfur bond formation and leads to the synthesis of β-ketosulfones and related structures.

Reaction Mechanism: Michael Addition

The reaction is typically base-catalyzed to generate the sulfinate anion, which then attacks the β-carbon of the activated alkene. This creates an enolate intermediate, which is subsequently protonated during workup to yield the final 1,4-adduct. The reaction is highly regioselective for the β-position.

Caption: Mechanism of the Michael addition of benzenesulfinate.

Quantitative Data: Michael Addition to Enones

| Michael Acceptor | Base | Solvent | Temperature | Yield (%) |

| Cyclohexen-2-one | Acetic Acid | Water/Reflux | 100°C | 70-80 |

| Methyl vinyl ketone | None | Methanol | RT | ~90 |

| Acrylonitrile | None | Ethanol | Reflux | 85-95 |

| Maleic Anhydride | Acetic Acid | Water/Reflux | 110°C | 70 |

Experimental Protocol: Synthesis of 3-(Phenylsulfonyl)propanoic acid[1]

-

Reagents: Maleic anhydride (1.0 eq), Sodium benzenesulfinate (1.1 eq), Glacial acetic acid (1.2 eq), Deionized water.[1]

-

Procedure:

-

To a 1-L three-necked round-bottomed flask, add maleic anhydride (10.9 g, 111 mmol) in deionized water (370 mL).[1]

-

Cool the mixture to 0 °C in an ice-water bath.[1]

-

Add sodium benzenesulfinate (20.0 g, 122 mmol) and glacial acetic acid (8 mL, 140 mmol).[1]

-

Heat the reaction to reflux (110 °C) for 16 hours.[1]

-

Filter the hot reaction mixture to remove any impurities.[1]

-

Cool the filtrate to 0 °C and acidify to pH ~1 with concentrated HCl.[1]

-

Collect the precipitate by filtration, wash with cold hexanes, and dry in a vacuum oven to yield 3-(phenylsulfonyl)propanoic acid as a white solid (16.7 g, 70%).[1]

-

Reaction with 1,3-Dienes: Catalyst-Free Hydrosulfonylation

A notable reaction of this compound is the catalyst-free hydrosulfonylation of electron-rich 1,3-dienes to produce allylic sulfones. This atom-economical reaction proceeds under mild conditions and exhibits high regio- and chemo-selectivity.

Reaction Mechanism: Protonation-Addition

The proposed mechanism involves the protonation of the 1,3-diene by the acidic proton of this compound. This generates a resonance-stabilized allylic carbocation intermediate. The subsequent nucleophilic attack by the benzenesulfinate anion on the carbocation affords the allylic sulfone product.

Caption: Proposed mechanism for the hydrosulfonylation of 1,3-dienes.

Quantitative Data: Synthesis of Allylic Sulfones from 1,3-Dienes

The following table presents yields for the catalyst-free reaction of various sulfinic acids with 1-(buta-1,3-dien-1-yl)-4-methoxybenzene in DCM at 25°C.

| Sulfinic Acid | R Group | Time (h) | Yield (%) |

| 4-Methylthis compound | 4-Me | 8 | 94 |

| This compound | H | 8 | 90 |

| 4-Chlorothis compound | 4-Cl | 10 | 76 |

| 4-Bromothis compound | 4-Br | 8 | 94 |

| 4-(Trifluoromethyl)this compound | 4-CF₃ | 12 | 62 |

Experimental Protocol: General Procedure for Hydrosulfonylation of 1,3-Dienes

-

Reagents: 1,3-Diene (2.0 eq), Sulfinic acid (1.0 eq), Dichloromethane (DCM).

-

Procedure:

-

Add the 1,3-diene (0.20 mmol) and the sulfinic acid (0.10 mmol) to a round-bottom flask.

-

Add 3.0 mL of DCM.

-

Stir the mixture at room temperature for the time indicated by reaction monitoring (e.g., 8 hours).

-

Upon completion, quench the reaction with a saturated ammonium chloride solution.

-

Separate the organic phase and wash sequentially with water and saturated sodium chloride solution.

-

Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by column chromatography.

-

Reaction with Aldehydes and Imines: Synthesis of α-Hydroxy and α-Amino Sulfones

This compound and its salts react with aldehydes and imines via nucleophilic addition to the carbonyl or imine carbon, respectively. These reactions provide access to α-hydroxy sulfones and α-amino sulfones, which are valuable synthetic intermediates. The reaction with imines is a key step in multicomponent reactions like the Mannich reaction.

Reaction Mechanism: Nucleophilic Addition

For aldehydes, the sulfinate anion attacks the electrophilic carbonyl carbon, leading to an alkoxide intermediate that is protonated upon workup. For imines, which can be formed in situ from an aldehyde and an amine, the sulfinate attacks the iminium ion, which is more electrophilic than the neutral imine. This forms the α-amino sulfone directly.

Caption: General mechanisms for sulfinate addition to aldehydes and imines.

Experimental Protocol: Three-Component Synthesis of α-Amino Sulfones

-

Reagents: Aldehyde (1.0 eq), Amine (1.0 eq), this compound (1.0 eq), Solvent (e.g., Ethanol or Water).

-

Procedure:

-

Combine the aldehyde, amine, and this compound in the chosen solvent.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction for the formation of the product, which often precipitates from the solution.

-

Collect the solid product by filtration.

-

Wash the product with a suitable solvent and dry to obtain the pure α-amino sulfone.

-

Conclusion

This compound and its salts are powerful nucleophiles capable of reacting with a wide array of electrophiles to form stable carbon-sulfur bonds. The predictable reactivity, governed by the principles of SN2, Michael addition, and nucleophilic addition reactions, makes them indispensable reagents in modern organic synthesis. The methodologies presented, particularly the catalyst-free hydrosulfonylation, highlight the ongoing development of efficient and environmentally benign synthetic protocols. This guide serves as a foundational resource for professionals in chemistry and drug development, enabling the strategic application of this compound in the synthesis of complex molecular architectures.

References

The Synthesis of Benzenesulfinic Acid Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the preparation of benzenesulfinic acid and its derivatives. These compounds are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document outlines key synthetic routes, provides detailed experimental protocols, and presents quantitative data to facilitate the practical application of these methods in a research and development setting.

Core Synthetic Methodologies

The preparation of this compound derivatives can be broadly categorized into classical and modern catalytic methods. Classical approaches often involve the reduction of sulfonyl chlorides or the reaction of organometallic reagents with sulfur dioxide. Modern methods frequently utilize transition-metal catalysis to achieve the synthesis from readily available aryl halides.

Reduction of Benzenesulfonyl Chlorides

A traditional and widely used method for synthesizing benzenesulfinic acids is the reduction of the corresponding benzenesulfonyl chlorides. Various reducing agents can be employed, with zinc dust being a common choice.

Reaction of Grignard Reagents with Sulfur Dioxide

The reaction of aryl Grignard reagents with sulfur dioxide provides a direct route to the corresponding magnesium sulfinates, which can then be acidified to yield the desired sulfinic acids.[1] This method is valued for its reliability and the use of readily accessible starting materials.

Oxidation of Thiophenols

The controlled oxidation of thiophenols can also yield benzenesulfinic acids. However, this method requires careful control of the oxidizing agent to prevent over-oxidation to the corresponding sulfonic acid.

Palladium-Catalyzed Synthesis from Aryl Halides

Modern synthetic chemistry has introduced palladium-catalyzed methods for the formation of aryl sulfinates from aryl halides. These reactions offer a broad substrate scope and functional group tolerance under mild conditions.[2][3] A common approach involves the use of a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), in the presence of a palladium catalyst.[3]

Copper-Catalyzed Synthesis from Aryl Halides

Copper-catalyzed reactions have also emerged as a powerful tool for the synthesis of aryl sulfinates from aryl halides. These methods are often cost-effective and utilize readily available copper catalysts.[4][5] One notable approach employs sodium 1-methyl 3-sulfinopropanoate (SMOPS) as a "masked sulfinate" reagent in a copper-catalyzed coupling with aryl halides.[4][5]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for the aforementioned synthetic methodologies, allowing for a direct comparison of their efficiencies and reaction conditions.

| Method | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| Reduction | Benzenesulfonyl chloride | Zinc dust, Sulfuric acid | Water/Ice | 0°C to reflux | ~5-8 h | ~91% | [6] |

| Grignard Reaction | Aryl halide | Mg, SO₂, then acid workup | THF/Ether | -78°C to RT | ~2-4 h | Good | [7] |

| Palladium-Catalyzed | Aryl halide | DABSO, Et₃N, Pd(OAc)₂, P(tBu)₃ | Isopropyl alcohol | 75°C | 16 h | 96% | [8] |

| Copper-Catalyzed | 2-Iodopyridine | SMOPS, CuI (10 mol%) | DMF | 80°C | - | High | [4][5] |

| Synthesis of Sulfonamides | Phenylsulfinic acid | Aryl azide, Ir(ppy)₃, CuCN, visible light | CH₃CN | Room Temperature | 24 h | 61-86% | [9][10] |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Protocol 1: Reduction of Benzenesulfonyl Chloride to Thiophenol (Precursor to this compound)

-

Materials: Benzenesulfonyl chloride, zinc dust, concentrated sulfuric acid, ice.

-

Procedure:

-

In a 12-L round-bottomed flask, prepare a mixture of 7.2 kg of cracked ice and 2.4 kg of concentrated sulfuric acid. Cool the mixture to -5°C to 0°C using an ice-salt bath.[6]

-

With mechanical stirring, gradually add 600 g of crude benzenesulfonyl chloride over 30 minutes, maintaining the temperature below 0°C.[6]

-

Slowly add 1.2 kg of zinc dust over 4-5 hours, ensuring the temperature does not exceed 0°C.[6]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 30-40°C. Continue heating for 4-7 hours until the reaction is complete.[6]

-

Distill the thiophenol with steam. Separate the product from the water, dry with calcium chloride, and distill to obtain pure thiophenol.[6] The thiophenol can then be carefully oxidized to this compound using a suitable oxidizing agent.

-

Protocol 2: General Procedure for Palladium-Catalyzed Synthesis of Ammonium Sulfinates

-

Materials: Aryl halide, DABSO, triethylamine, palladium(II) acetate, tri(tert-butyl)phosphine, isopropyl alcohol.

-

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv), DABSO (0.6 equiv), triethylamine (3.0 equiv), palladium(II) acetate (1-5 mol%), and tri(tert-butyl)phosphine (1.5-7.5 mol%) in isopropyl alcohol.[8]

-

Heat the reaction mixture at 75°C for 16 hours.[8]

-

The resulting ammonium sulfinate can be used in situ for subsequent reactions, such as conversion to sulfones, sulfonyl chlorides, or sulfonamides.[3][8]

-

Protocol 3: Copper-Catalyzed Synthesis of Masked Aryl Sulfinates

-

Materials: Aryl iodide, sodium 1-methyl 3-sulfinopropanoate (SMOPS), copper(I) iodide, N,N-dimethylformamide (DMF).

-

Procedure:

-

Combine the aryl iodide (1.0 equiv), SMOPS (1.2 equiv), and copper(I) iodide (10 mol%) in DMF.[4][5]

-

Heat the reaction mixture at a moderate temperature (e.g., 80°C).[4][5]

-

The resulting β-ester sulfone acts as a "masked sulfinate" and can be unmasked under basic conditions for further functionalization.[4][5]

-

Protocol 4: Synthesis of Benzenesulfonamides via Visible-Light/Copper Catalysis

-

Materials: Phenylsulfinic acid derivative, aryl azide, photocatalyst (e.g., Ir(ppy)₃), copper(I) cyanide, acetonitrile.

-

Procedure:

-

In a reaction tube, combine the phenylsulfinic acid derivative (0.11 mmol), aryl azide (0.10 mmol), Ir(ppy)₃ (1.0 mol%), and CuCN (10 mol%) in acetonitrile (1.0 mL).[9][10]

-

Irradiate the mixture with blue LEDs (24 W) under a nitrogen atmosphere at room temperature for 24 hours.[9][10]

-

The reaction yields the corresponding benzenesulfinamide derivatives.[9][10]

-

Visualizations

Experimental Workflow: Palladium-Catalyzed Sulfination

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Palladium-catalyzed synthesis of ammonium sulfinates from aryl halides and a sulfur dioxide surrogate: a gas- and reductant-free process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Benzenesulfinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for benzenesulfinic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid in the characterization of this and similar compounds.

Core Spectroscopic Data

The following sections present the available spectroscopic data for this compound and its more stable sodium salt. Due to the limited availability of data for the free acid, data for sodium benzenesulfinate is included and clearly identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for sodium benzenesulfinate.

Table 1: ¹H NMR Spectroscopic Data for Sodium Benzenesulfinate

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.4 - 7.5 | m | 3H, meta- & para-H |

| 7.8 - 7.9 | m | 2H, ortho-H |

Solvent: D₂O

Table 2: ¹³C NMR Spectroscopic Data for Sodium Benzenesulfinate

| Chemical Shift (δ) ppm | Assignment |

| 125.0 | ortho-C |

| 128.8 | meta-C |

| 130.7 | para-C |

| 148.9 | ipso-C |

Solvent: D₂O

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key IR absorption bands for sodium benzenesulfinate are listed below.

Table 3: FT-IR Spectroscopic Data for Sodium Benzenesulfinate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1040 | Strong | S=O Stretch |

| 995 | Strong | S=O Stretch |

| 740 | Strong | C-H Bending (out-of-plane) |

| 690 | Strong | C-S Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound has been obtained via electron ionization (EI).[1][2]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 142 | 100 | [M]⁺ |

| 94 | 85 | [C₆H₅OH]⁺ |

| 78 | 80 | [C₆H₆]⁺ |

| 77 | 75 | [C₆H₅]⁺ |

| 65 | 50 | [C₅H₅]⁺ |

| 51 | 60 | [C₄H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for the analysis of this compound and its derivatives.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample (e.g., sodium benzenesulfinate) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup : The NMR spectra should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a relaxation delay of at least 5 seconds to ensure accurate integration.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum with proton decoupling to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation :

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.

-

Ionization : Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Conjugate Acid-Base Relationship of Benzenesulfinic Acid

This guide provides a comprehensive overview of the acid-base chemistry of this compound and its conjugate base, benzenesulfinate. Understanding this relationship is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where these compounds serve as versatile intermediates and building blocks.

Introduction to this compound

This compound (C₆H₅SO₂H) is an organosulfur compound and the simplest aromatic sulfinic acid.[1] It exists as a colorless or white crystalline solid.[1] In aqueous solution, it behaves as a moderately strong acid, dissociating to form its conjugate base, the benzenesulfinate anion (C₆H₅SO₂⁻).[2][3] This acid-base equilibrium is fundamental to its chemical reactivity and applications. The stability and nucleophilicity of the benzenesulfinate anion make it a valuable reagent in synthetic chemistry.

Quantitative Acid-Base Properties

The acidity of this compound is quantified by its acid dissociation constant (pKa). There has been some variation in the reported pKa values in the literature, largely due to differences in the ionic strength of the solutions used for measurement.[1] However, when extrapolated to zero ionic strength, a more definitive value is obtained.[1] For comparative purposes, the table below includes the pKa values of related aromatic acids.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | pKa (in H₂O) |

| This compound | C₆H₆O₂S | 142.18[3] | 2.76[1] |

| Benzenesulfonic Acid | C₆H₆O₃S | 158.18[4] | -6.5 (strong acid)[1] |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 4.2[1] |

This compound is a stronger acid than its carboxylic acid analog, benzoic acid (pKa = 4.2), but significantly weaker than its corresponding sulfonic acid, benzenesulfonic acid (pKa ≈ -6.5).[1] This difference in acidity can be attributed to the nature of the acidic functional group and the stability of the resulting conjugate base.

The Conjugate Base: Benzenesulfinate Anion

The conjugate base of this compound is the benzenesulfinate anion (C₆H₅SO₂⁻).[2] The negative charge on the benzenesulfinate anion is delocalized through resonance over the two oxygen atoms and the sulfur atom. This resonance stabilization contributes to the acidity of its parent acid.

The benzenesulfinate anion is a key intermediate in a variety of organic reactions. Its sodium salt, sodium benzenesulfinate, is a common laboratory reagent.[5][6][7] It is used in the synthesis of sulfones, aryl sulfones, and vinyl sulfones.[5] Furthermore, it has applications as a polymer adhesive enhancer and a plasticizer for various resins.[6][8] In the field of drug development, benzenesulfinate derivatives are important for creating complex organic molecules that can serve as valuable intermediates for pharmaceuticals and agrochemicals.[9]

Experimental Protocols

A common method for the synthesis of sodium benzenesulfinate involves the reduction of benzenesulfonyl chloride.[10]

General Procedure:

-

Benzenesulfonyl chloride (11 mmol) is dissolved in 50 mL of water.

-

Sodium sulfite (Na₂SO₃, 22 mmol) and sodium bicarbonate (NaHCO₃, 22 mmol) are added to the solution.[10]

-

The mixture is heated to 80°C for 4 hours.[10]

-

After the reaction is complete, the solution is evaporated under vacuum.[10]

-

The resulting solid is recrystallized twice from methanol and filtered to obtain the purified sodium benzenesulfinate.[10]

Potentiometric titration is a widely used method for determining the pKa of an acid.[11]

General Methodology:

-

A known concentration of the acidic analyte (e.g., this compound) is prepared in a suitable solvent (typically water or a mixed aqueous-organic solvent system).

-

A calibrated pH electrode is immersed in the analyte solution.

-

A standardized solution of a strong base (e.g., NaOH) is added to the analyte solution in small, precise increments using a burette.

-

After each addition of the titrant, the pH of the solution is recorded.

-

The titration is continued until the pH of the solution shows a sharp increase, indicating the equivalence point.

-

A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).[11]

Visualizations

Caption: Acid-base equilibrium of this compound.

Caption: Resonance stabilization of the benzenesulfinate anion.

Caption: Experimental workflow for pKa determination.

Caption: Synthesis of sodium benzenesulfinate.

Significance in Drug Development and Research

The benzenesulfonate functional group is present in several pharmaceutical compounds, where it often serves as a counterion to form stable and soluble salts known as besilates.[12] The synthesis of many sulfonamide drugs, a class of important antibiotics, can involve benzenesulfonic acid or its derivatives as starting materials or key intermediates.[12] this compound and its salts are also instrumental in academic and industrial research for the construction of complex molecules through reactions like copper-catalyzed cross-coupling and rhodium-catalyzed couplings.[5][6][7]

Conclusion

The conjugate acid-base relationship of this compound is a cornerstone of its chemistry. Its moderate acidity, coupled with the stability and reactivity of its conjugate base, the benzenesulfinate anion, makes it a valuable tool in both fundamental research and applied sciences. A thorough understanding of its properties, including its pKa and synthetic routes, is essential for professionals in chemistry and drug development who utilize this versatile compound and its derivatives.

References

- 1. Phenylsulfinic acid - Wikipedia [en.wikipedia.org]

- 2. Benzenesulfinate | C6H5O2S- | CID 3857574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C6H6O2S | CID 12057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzenesulfonic Acid [drugfuture.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. This compound SODIUM SALT | 873-55-2 [chemicalbook.com]

- 7. 苯亚磺酸 钠盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound sodium salt, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound sodium salt: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 10. This compound SODIUM SALT synthesis - chemicalbook [chemicalbook.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of Benzenesulfinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzenesulfinic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on summarizing the available qualitative information and presenting a detailed, generalized experimental protocol for the quantitative determination of solubility. This guide is intended to be a valuable resource for laboratory work, formulation development, and theoretical modeling.

Introduction to this compound

This compound (C₆H₅SO₂H) is an organosulfur compound and the simplest aromatic sulfinic acid. It presents as white prismatic crystals and is known for its role as a reagent in organic synthesis, including the preparation of sulfonamides and sulfones.[1][2] Its molecular structure, featuring both a nonpolar benzene ring and a polar sulfinic acid group, imparts a versatile yet complex solubility profile that is of significant interest in various chemical and pharmaceutical applications.

Solubility of this compound

A thorough review of available scientific literature reveals a notable scarcity of precise, quantitative solubility data for this compound in a broad range of organic solvents. The majority of sources provide qualitative descriptions of its solubility.

Qualitative Solubility Data

The existing qualitative data provides a general understanding of the solubility of this compound in different classes of organic solvents. This information is summarized in the table below. The principle of "like dissolves like" is a useful guide, where the dual chemical nature of this compound—a polar sulfinic acid head and a nonpolar aromatic ring—results in some degree of solubility in a variety of solvents.[3]

| Solvent Class | Representative Solvents | Qualitative Solubility | Reference(s) |

| Polar Protic Solvents | Ethanol | Soluble | [3][4] |

| Polar Aprotic Solvents | Acetone | Soluble | [3] |

| Diethyl Ether | Soluble / Insoluble* | [1][4] | |

| Nonpolar Aromatic Solvents | Benzene | Soluble | [4] |

| Nonpolar Aliphatic Solvents | Petroleum Ether | Insoluble | [4] |

*Note: There are conflicting reports regarding the solubility of this compound in diethyl ether. While one source indicates solubility[4], another states it is insoluble in this nonpolar solvent[1]. This discrepancy highlights the necessity for empirical determination of solubility for specific applications.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at a given temperature) for this compound in a comprehensive range of organic solvents remains largely unreported in readily accessible databases. For researchers and drug development professionals requiring precise solubility values for applications such as formulation, reaction optimization, and purification, experimental determination is recommended. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of the equilibrium solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted equilibrium solubility (shake-flask) method, which is a robust and reliable technique for generating quantitative solubility data.[4]

Principle

The equilibrium solubility method involves creating a saturated solution of the solute (this compound) in the solvent at a constant temperature. An excess of the solid solute is equilibrated with the solvent over a sufficient period to ensure that the concentration of the dissolved solute reaches its maximum, stable value. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvent of interest (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight seals

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

-

Pipettes and other standard laboratory glassware

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm pore size) into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original, undiluted saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as g/100 mL, mg/mL, or mol/L.

-

Quality Control

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Run a blank sample (solvent only) to check for interferences.

-

Verify the stability of this compound in the chosen solvent under the experimental conditions.

Visualization of Solubility Principles

While complex signaling pathways are not applicable to the solubility of a small molecule like this compound, a logical diagram can illustrate the factors governing its solubility in different types of organic solvents. The following diagram, generated using Graphviz, depicts the relationship between the molecular properties of this compound and its expected solubility based on solvent polarity.

Caption: Logical diagram illustrating the factors influencing the solubility of this compound.

Conclusion

References

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Benzenesulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzenesulfinic acid (C₆H₅SO₂H) is an organosulfur compound of significant interest in organic synthesis and materials science. A thorough understanding of its solid-state properties, including crystal structure and polymorphism, is crucial for its application, particularly in the pharmaceutical industry where such characteristics can influence stability, solubility, and bioavailability. This technical guide provides a comprehensive overview of the current knowledge regarding the crystal structure of this compound and outlines the experimental methodologies required for its in-depth solid-state characterization. While crystallographic data for this compound is not publicly available, this guide presents the crystal structure of the closely related benzenesulfonic acid as a valuable comparative reference. Furthermore, it details the protocols for polymorphism screening and characterization that are essential for any comprehensive study of this compound.

Introduction to this compound

This compound is a colorless, crystalline solid that serves as a versatile reagent in organic chemistry.[1] Its utility in the synthesis of sulfones, sulfoxides, and other sulfur-containing compounds makes it a valuable building block in the development of new chemical entities. The physical properties of solid this compound, dictated by its crystal packing and potential for polymorphism, are of fundamental importance for its handling, formulation, and performance in various applications.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including:

-

Melting point

-

Solubility and dissolution rate

-

Stability (both physical and chemical)

-

Hygroscopicity

-

Mechanical properties (e.g., compressibility)

In the context of drug development, identifying and characterizing all accessible polymorphs of an active pharmaceutical ingredient (API) is a critical step to ensure product quality, consistency, and efficacy.

Crystal Structure Analysis

As of the date of this guide, a definitive single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of its sulfonic acid analogue, benzenesulfonic acid (C₆H₆O₃S), provides valuable insight into the potential molecular conformation and intermolecular interactions that may be present in the crystal lattice of this compound.[2]

Crystal Structure of Benzenesulfonic Acid (for comparative purposes)

The crystal structure of benzenesulfonic acid was determined by single-crystal X-ray diffraction.[2] The compound crystallizes in the orthorhombic space group Pca2₁ with two independent molecules in the asymmetric unit.[2] The key crystallographic data are summarized in the table below.

| Parameter | Benzenesulfonic Acid |

| Chemical Formula | C₆H₆O₃S |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 15.3524(8) |

| b (Å) | 5.7180(3) |

| c (Å) | 15.3395(9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1346.58(13) |

| Z | 8 |

| Temperature (K) | 200(2) |

| Radiation type | Mo Kα |

| Reference | [2] |

In the crystal structure of benzenesulfonic acid, the sulfur atom exhibits a tetrahedral geometry, and the molecules are linked by hydrogen bonds, forming chains along the crystallographic c-axis.[2]

Experimental Protocols for Solid-State Characterization

A comprehensive investigation of the crystal structure and polymorphism of this compound requires a multi-pronged approach employing various analytical techniques. The following sections detail the experimental protocols that would be essential for such a study.

Synthesis and Crystallization of this compound

Synthesis: this compound can be prepared by the reduction of benzenesulfonyl chloride. A common method involves the reaction of benzenesulfonyl chloride with a reducing agent such as sodium sulfite in an aqueous solution.[3]

Crystallization for Polymorphism Screening: To identify different polymorphic forms, crystallization experiments should be conducted under a wide range of conditions, including:

-

Solvent Variation: Employing a diverse set of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane).

-

Crystallization Method: Utilizing different crystallization techniques such as slow evaporation, cooling crystallization, vapor diffusion, and anti-solvent addition.

-

Temperature Control: Performing crystallizations at different temperatures.

-

Supersaturation: Varying the level of supersaturation of the solutions.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the crystal structure of a compound.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[4]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[5][6]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.[7]

Powder X-ray Diffraction (PXRD)

PXRD is a powerful tool for identifying crystalline phases and for the routine characterization of polymorphs.

Methodology:

-

Sample Preparation: A small amount of the powdered crystalline sample is placed in a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting PXRD pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. Different polymorphs will exhibit distinct PXRD patterns.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are crucial for identifying and characterizing polymorphs, which often exhibit different melting points and thermal stabilities.[8][9]

Differential Scanning Calorimetry (DSC):

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.

Procedure:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.[10]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The sample is heated or cooled at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Analysis: The difference in heat flow between the sample and the reference is recorded. Endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization, decomposition) are observed as peaks in the DSC thermogram.

Thermogravimetric Analysis (TGA):

Objective: To measure the change in mass of a sample as a function of temperature.

Procedure:

-

Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

-

Instrument Setup: The pan is placed on a sensitive microbalance within a furnace.

-

Temperature Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. Mass loss events can indicate desolvation, decomposition, or other chemical reactions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying functional groups and for differentiating between polymorphs, which can exhibit subtle differences in their vibrational spectra due to different molecular conformations and intermolecular interactions in the crystal lattice.[11]

Methodology:

-

Sample Preparation: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Collection: An infrared spectrum is recorded by passing a beam of infrared radiation through the sample.

-

Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the molecule's functional groups. The S=O stretching and S-O stretching vibrations in this compound are expected to be particularly informative.[12]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the key experimental techniques described above.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a comprehensive framework for its investigation. By employing the detailed experimental protocols for crystallization, single-crystal and powder X-ray diffraction, thermal analysis, and vibrational spectroscopy, researchers can systematically explore the solid-state landscape of this important compound. The identification and characterization of any potential polymorphs are of paramount importance for controlling the material's properties and ensuring its reliable performance in various applications, from organic synthesis to pharmaceutical development. The provided workflows offer a logical and structured approach to achieving a thorough understanding of the crystal structure and polymorphic behavior of this compound.

References

- 1. benzenesulphinic acid [chembk.com]

- 2. scispace.com [scispace.com]

- 3. This compound SODIUM SALT synthesis - chemicalbook [chemicalbook.com]

- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indianchemicalsociety.com [indianchemicalsociety.com]

- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

Theoretical and Computational Perspectives on Benzenesulfinic Acid: A Technical Guide for Researchers

An In-depth Exploration of the Structural, Electronic, and Reactive Properties of Benzenesulfinic Acid and its Implications for Drug Development

Introduction

This compound (C₆H₅SO₂H), an organosulfur compound, and its derivatives are of significant interest in organic synthesis and are emerging as crucial moieties in the design of novel therapeutic agents. The unique electronic properties of the sulfinic acid group, poised between the more reduced sulfenic acid and the more oxidized sulfonic acid, impart a rich and varied reactivity profile. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, offering insights into its structural characteristics, vibrational properties, and electronic landscape. Furthermore, it delves into its role in biological signaling pathways and its potential as a pharmacophore in drug discovery and development, supported by detailed experimental protocols and computational methodologies.

Molecular Structure and Properties

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure and electronic properties of this compound.

Optimized Geometry

The geometry of this compound has been optimized using various levels of theory, with the B3LYP functional and 6-31G* basis set being a common choice for providing a good balance between accuracy and computational cost. These calculations reveal the key structural parameters of the molecule.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S | 1.79 Å |

| S=O | 1.48 Å | |

| S-O | 1.64 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-S-O | 108.5° |

| C-S=O | 109.2° | |

| O-S=O | 115.1° | |

| S-O-H | 108.9° | |

| Dihedral Angle | C-C-S-O | ~60° |

Note: These are representative values and may vary slightly depending on the computational method and basis set used.

Tautomerism

This compound can exist in two tautomeric forms: the sulfinic acid form (C₆H₅S(O)OH) and the less stable sulfone form (C₆H₅SO₂H). Computational studies on the tautomerism of related sulfinic acids indicate that the sulfinic acid form is significantly more stable. The energy difference between the tautomers is substantial, making the sulfone form a minor contributor to the overall equilibrium in most conditions.

Electronic Properties and Reactivity

The electronic structure of this compound dictates its reactivity. Computational methods provide valuable descriptors for understanding its behavior in chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the chemical reactivity of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

A relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule. The distribution of these orbitals indicates that the sulfur and oxygen atoms are the primary sites for electrophilic and nucleophilic interactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule and is a powerful tool for predicting sites of electrophilic and nucleophilic attack. In the MEP of this compound, the regions around the oxygen atoms of the sulfinic acid group show a high negative potential (red), indicating their susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group exhibits a high positive potential (blue), highlighting its acidic nature. The benzene ring shows a region of negative potential above and below the plane of the ring, characteristic of aromatic systems.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Theoretical calculations of vibrational frequencies are essential for the accurate assignment of experimental spectra.

Table 3: Calculated vs. Experimental Vibrational Frequencies for Key Modes of this compound (cm⁻¹)

| Vibrational Mode | Calculated Frequency | Experimental Frequency |

| O-H stretch | ~3500 | ~3450 (broad) |

| C-H stretch (aromatic) | 3050-3100 | 3060-3080 |

| S=O stretch | ~1250 | ~1240 |

| S-O stretch | ~900 | ~910 |

| C-S stretch | ~750 | ~745 |

Note: Calculated frequencies are often scaled to better match experimental values.

Role in Biological Systems and Drug Development

The sulfinic acid moiety is increasingly recognized for its role in biological processes, particularly in redox signaling. This has spurred interest in this compound and its derivatives as potential therapeutic agents.

Involvement in Redox Signaling Pathways

In biological systems, the reversible oxidation of cysteine residues to sulfenic and sulfinic acids is a key mechanism in redox-sensitive signaling pathways.[1][2] Reactive oxygen species (ROS) can oxidize the thiol group of cysteine to a sulfenic acid, which can be further oxidized to a sulfinic acid.[3][4] While once considered an irreversible oxidative damage, it is now known that some sulfinic acids can be reduced back to thiols by the enzyme sulfiredoxin, highlighting a dynamic regulatory role.[5] Arylsulfinic acids can participate in these pathways, potentially modulating the activity of proteins involved in cellular processes like apoptosis and inflammation.

This compound as a Pharmacophore

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound scaffold, with its specific arrangement of hydrogen bond donors and acceptors, aromatic ring, and sulfonyl group, possesses the characteristics of a potential pharmacophore.[6] Its derivatives, particularly sulfonamides, are a well-established class of drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[5][7][8]